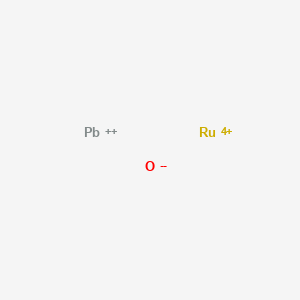
Lead(II) ruthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(II) ruthenate is a chemical compound composed of lead, ruthenium, and oxygen. It is known for its unique properties and potential applications in various fields, including solid oxide fuel cells and catalysis. The compound typically exists in the form of a pyrochlore structure, which contributes to its stability and functionality in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) ruthenate can be synthesized through various chemical routes. One common method involves the solid-state reaction of lead oxide (PbO) and ruthenium dioxide (RuO₂) at high temperatures. The reaction typically occurs in an oxygen-rich environment to ensure the complete oxidation of ruthenium. The reaction can be represented as follows: [ \text{PbO} + \text{RuO}_2 \rightarrow \text{Pb}_2\text{Ru}_2\text{O}_7 ]
Industrial Production Methods: In industrial settings, this compound is often produced using a similar solid-state reaction method. The process involves mixing the precursor oxides in stoichiometric amounts, followed by calcination at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain a fine powder suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Lead(II) ruthenate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of ruthenium and the presence of lead.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl). The oxidation process typically occurs in an acidic medium.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄). The reduction process is often carried out at elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium compounds, while reduction reactions can produce lower oxidation state ruthenium species .
Scientific Research Applications
Lead(II) ruthenate has a wide range of scientific research applications due to its unique properties:
Solid Oxide Fuel Cells (SOFCs): this compound is used as a cathode material in SOFCs due to its high electrical conductivity and catalytic activity for oxygen reduction reactions.
Catalysis: The compound serves as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Electrochemical Devices: this compound is employed in the development of supercapacitors and batteries, where it enhances the electrochemical performance and energy storage capacity.
Mechanism of Action
The mechanism of action of lead(II) ruthenate in its applications is primarily based on its electrochemical properties. In SOFCs, the compound facilitates the reduction of oxygen at the cathode, improving the overall efficiency of the fuel cell. The presence of ruthenium in the compound enhances its catalytic activity, allowing for efficient electron transfer and reaction kinetics .
Comparison with Similar Compounds
Lead(II) ruthenate can be compared with other ruthenium-based compounds, such as:
Strontium Ruthenate (Sr₂RuO₄): Known for its superconducting properties, strontium ruthenate is structurally similar to this compound but exhibits different electronic and magnetic properties.
Ruthenium Dioxide (RuO₂): This compound is widely used as a catalyst and in electrochemical applications.
This compound stands out due to its unique combination of stability, conductivity, and catalytic activity, making it a versatile material for various scientific and industrial applications.
Properties
CAS No. |
37194-88-0 |
|---|---|
Molecular Formula |
OPbRu+4 |
Molecular Weight |
324 g/mol |
IUPAC Name |
lead(2+);oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/O.Pb.Ru/q-2;+2;+4 |
InChI Key |
FPOAPAKVUPZNHJ-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Ru+4].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















